molecular formula C13H17F2N B5708496 1-[(2,4-Difluorophenyl)methyl]azepane

1-[(2,4-Difluorophenyl)methyl]azepane

Cat. No.: B5708496
M. Wt: 225.28 g/mol
InChI Key: LHQOJCUAIOQBLE-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepane derivatives, including 1-[(2,4-Difluorophenyl)methyl]azepane, often involves multistep processes. One common method is the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Industrial Production Methods

Industrial production of azepane derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is favored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Introduction of different substituents on the azepane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can introduce various functional groups onto the azepane ring .

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Difluorophenyl)methyl]azepane is unique due to its seven-membered ring structure, which provides distinct spatial and electronic properties compared to five- and six-membered rings. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOJCUAIOQBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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